氯代-(4-氰基-1-萘基)甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

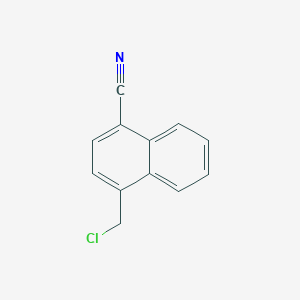

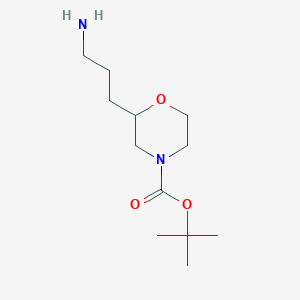

Chloro-(4-cyano-1-naphthyl)methane is a chemical compound with the molecular formula C12H8ClN . It is a complex organic compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of Chloro-(4-cyano-1-naphthyl)methane could involve several steps. One possible method is the catalytic protodeboronation of pinacol boronic esters . Another approach involves the formation of C-CN bonds, which is a common strategy in diverse chemical reactions . The synthesis process could also involve the use of non-toxic cyanide sources and cyanating agents .Molecular Structure Analysis

The molecular structure of Chloro-(4-cyano-1-naphthyl)methane is determined by its molecular formula, C12H8ClN . Detailed structural analysis would require more specific information or advanced analytical techniques .Chemical Reactions Analysis

Chloro-(4-cyano-1-naphthyl)methane can participate in various chemical reactions. For instance, it can undergo C-CN bond formation, a common strategy in diverse chemical reactions . It can also be involved in reactions with non-toxic cyanide sources and cyanating agents .科学研究应用

催化应用

- 甲烷转化:一个关键的应用领域是甲烷催化转化为苯和萘,使用诸如 Mo/HZSM-5 的催化剂。该过程涉及甲烷的直接转化,突出了催化剂在一定条件下将甲烷转化为较高芳烃的效率,指出了在能源和化工原料生产中的应用 (Liu et al., 1999)。

环境影响

- 污染物降解:对来自 Methylosinus trichosporium OB3b 的甲烷单加氧酶的研究表明其氧化氯化、氟化和溴化烯烃的能力,包括三氯乙烯 (TCE),一种地下水污染物。这突出了其在环境修复应用中的潜力 (Fox et al., 1990)。

材料科学

- 金属有机骨架 (MOF):对 MOF(例如 Ni2(ndc)2(dabco))中氯化甲烷吸附的研究证明了伦敦色散相互作用在主客体化学中的重要性,影响了用于储气和分离应用的材料的开发 (Melix et al., 2020)。

能源和燃料

- 合成气制烯烃:碳化钴纳米棱柱体已显示出催化费托合成制烯烃 (FTO) 工艺的前景,提供了一种利用合成气生产低级烯烃且甲烷副产物最小的途径。这对于从煤炭、生物质和天然气等替代原料可持续生产基本化学结构单元至关重要 (Zhong et al., 2016)。

作用机制

The mechanism of action of Chloro-(4-cyano-1-naphthyl)methane in chemical reactions can be complex and depends on the specific reaction conditions. For instance, in the chlorination of methane, a radical chain mechanism is often involved . More research would be needed to fully understand the mechanism of action of this compound in different chemical reactions .

安全和危害

未来方向

The future research directions for Chloro-(4-cyano-1-naphthyl)methane could involve exploring new synthesis methods, studying its reactivity in different chemical reactions, and investigating its potential applications in various fields . Further studies could also focus on improving the safety and environmental impact of its production and use .

属性

IUPAC Name |

4-(chloromethyl)naphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJWIIALQYVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid](/img/structure/B2823386.png)

![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)

![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)

![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)

![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)